
1,4-Dibromo-2,5-difluorobenzene
Overview
Description
1,4-Dibromo-2,5-difluorobenzene is an aromatic compound with the molecular formula C6H2Br2F2 and a molecular weight of 271.88 g/mol . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two by fluorine atoms. This compound is typically found as white crystals or powder and is used in various chemical synthesis processes .
Preparation Methods
Synthesis via Nitration and Reduction
One effective method involves a multi-step synthesis starting from 1,4-dibromobenzene:
Step 1: Nitration
- Reagents : Concentrated sulfuric acid (98%), concentrated nitric acid (65%).
- Conditions : Dissolve 1,4-dibromobenzene in dichloroethane and add the acid mixture dropwise while maintaining a temperature of 20-30°C for 1-3 hours.
- Product : 2,5-Dibromonitrobenzene.
Step 2: Reduction
- Reagents : Iron powder, acetic acid.
- Conditions : Reflux the mixture containing 2,5-dibromonitrobenzene in a solution of acetic acid and water for about 2 hours.
- Product : 2,5-Dibromoaniline.
Step 3: Diazotization and Iodination
- Reagents : Sodium nitrite, potassium iodide.
- Conditions : Diazotize the aniline in acetic acid at low temperatures (0-5°C), then add potassium iodide and stir at room temperature for about 2 hours.
- Final Product : 1,4-Dibromo-2,5-difluorobenzene.
Summary of Yields and Conditions
Step | Reagents & Conditions | Yield (%) |
---|---|---|
Nitration | H₂SO₄ (98%), HNO₃ (65%), dichloroethane | Not specified |
Reduction | Fe powder, acetic acid | ~91.3% |
Diazotization & Iodination | NaNO₂, KI, acetic acid | ~83.3% |
Direct Bromination and Fluorination
Another approach involves direct bromination followed by fluorination:
-
- Use bromine in dichloromethane under controlled conditions to selectively introduce bromine atoms onto the benzene ring.
-
- Employ fluorinating agents such as tetrafluoroboric acid or hydrogen fluoride to introduce fluorine atoms onto the benzene ring.
This method is advantageous due to its simplicity but may require careful control of reaction conditions to avoid overbromination or overfluorination.
Summary of Yields and Conditions
Reaction | Reagents & Conditions | Yield (%) |
---|---|---|
Bromination | Br₂ in dichloromethane | Not specified |
Fluorination | Tetrafluoroboric acid or HF | Not specified |
The synthesis of this compound presents several challenges:
Harsh Reaction Conditions : Many methods require extreme temperatures or hazardous reagents that pose safety risks.
Yield Optimization : Achieving high yields often necessitates meticulous control over reaction times and conditions.
Environmental Concerns : The use of toxic reagents raises environmental issues that must be addressed through proper waste management practices.
The preparation of this compound can be accomplished through various synthetic routes involving nitration, reduction, diazotization, and direct halogenation techniques. Each method has its advantages and limitations regarding yield, safety, and environmental impact. Continued research is necessary to develop more efficient and safer synthetic strategies for this compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed in the presence of arylboronic acids.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Coupling Products: Biaryl compounds are the primary products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Organic Synthesis
Versatile Building Block
1,4-Dibromo-2,5-difluorobenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various functionalizations that are essential in developing pharmaceuticals and agrochemicals. For instance, it has been utilized in the preparation of 1,2,4,5-tetrakis(phosphino)-3,6-difluorobenzenes and poly(2,5-difluoro-2′,5′-didodecyl-4,4′-biphenylylene) .
Case Study: Synthesis of Fluorinated Compounds
In a study published on ResearchGate, the compound was employed to synthesize fluorinated aromatic compounds through nucleophilic substitution reactions. The reaction conditions were optimized to achieve high yields of the desired products .
Applications in Organic Light-Emitting Diodes (OLEDs)
This compound is integral to the production of electronic components, particularly in OLED technology. It enhances efficiency and color quality in display applications.
Case Study: OLED Efficiency Improvement
Research has shown that incorporating this compound into OLED formulations significantly improves light emission characteristics. The compound's halogenated structure contributes to better charge transport properties .
Environmental Studies
Detection of Brominated Compounds
In environmental research, this compound is utilized to study brominated pollutants. Its application aids in the detection and analysis of such compounds within various ecosystems.
Case Study: Environmental Impact Assessment
A study focused on the ecological effects of brominated compounds highlighted how this compound serves as a model compound for assessing the persistence and degradation pathways of brominated pollutants in aquatic environments .
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,5-difluorobenzene primarily involves its reactivity in substitution and coupling reactions. The presence of both bromine and fluorine atoms on the benzene ring influences its electronic properties, making it a versatile intermediate in organic synthesis . The molecular targets and pathways are typically related to its role as a precursor in the formation of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-4,5-difluorobenzene
- 4-Bromo-1,2-difluorobenzene
- 1,4-Dibromobenzene
- 1,4-Diiodotetrafluorobenzene
Uniqueness
1,4-Dibromo-2,5-difluorobenzene is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in selective substitution and coupling reactions, offering advantages in the synthesis of specialized organic compounds .
Biological Activity
1,4-Dibromo-2,5-difluorobenzene (DBDFB), with the chemical formula CHBrF and CAS number 327-51-5, is an aromatic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 271.887 g/mol
- Log P (octanol-water partition coefficient) : Ranges from 2.37 to 4.63 depending on the method used for calculation, indicating moderate lipophilicity .
- Solubility : Soluble in methanol; insoluble in water .
Inhibition of Cytochrome P450 Enzymes
DBDFB has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism and the activation of procarcinogens. This inhibition can lead to altered pharmacokinetics of co-administered drugs . The implications of this activity are significant in pharmacology, as it may affect drug efficacy and safety profiles.
Toxicological Profile
DBDFB exhibits various toxicological effects:
- Skin Irritation : Classified as a skin irritant (H315) and can cause serious eye irritation (H319) .
- Respiratory Effects : May cause respiratory irritation (H335) upon inhalation .
Study on Photodynamic Therapy
In a study examining the use of DBDFB in photodynamic therapy, it was noted that compounds derived from DBDFB exhibited promising photophysical properties that could enhance therapeutic efficacy. The study highlighted the potential for DBDFB derivatives to act as effective photosensitizers in cancer treatment .
Synthesis and Applications
DBDFB has been utilized in synthesizing various functional materials, including polymers with thermally activated delayed fluorescence (TADF) properties. These materials have applications in optoelectronic devices, showcasing the compound's versatility beyond medicinal chemistry .
Comparative Biological Activity Table
Compound | CYP Inhibition | Skin Permeation | Toxicity Level |
---|---|---|---|
This compound | CYP1A2 Inhibitor | Log Kp = -5.47 cm/s | Moderate (Irritant) |
4-Bromo-2,5-difluorobenzaldehyde | Not reported | Not applicable | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,4-Dibromo-2,5-difluorobenzene in laboratory settings?
Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution. A representative method involves reacting this compound with 9H-carbazole in the presence of KOH in DMF at 40–110°C for 2–4 hours, followed by purification via silica gel column chromatography (yield: 60%) . Alternative routes include lithiation with n-BuLi in diethyl ether at -78°C, followed by quenching with DMF to yield aldehydes (e.g., 4-bromo-2,5-difluorobenzaldehyde, yield: 74–86%) . Optimization of stoichiometry, solvent choice, and temperature is critical for reproducibility.
Q. How should researchers safely handle and store this compound?
Methodological Answer: The compound is classified as an environmentally hazardous solid (UN 3077) and requires handling in a fume hood by trained personnel. Use PPE (gloves, goggles, lab coat) and avoid inhalation or skin contact. Store in a cool (<8°C), dry, and dark environment in sealed containers. Emergency procedures include flushing eyes with water (15 minutes) and seeking medical attention for prolonged exposure .
Q. What spectroscopic techniques are employed to characterize this compound?
Methodological Answer: Structural confirmation is achieved via multinuclear NMR. H NMR (CDCl) peaks appear at δ 7.61 (dd) and 7.48 (dd) for aromatic protons, while C NMR reveals signals for fluorinated and brominated carbons. Mass spectrometry (EI-MS) provides molecular ion confirmation (m/z 292–294 for [M]). Purity is assessed using HPLC with UV detection .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy functional, model electronic properties like HOMO/LUMO energies and Fukui indices to predict regioselectivity in Suzuki-Miyaura couplings. These studies highlight the electron-withdrawing effects of fluorine and bromine, directing reactivity toward the para positions . Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is recommended for such analyses.
Q. What strategies resolve contradictions in reaction yields when using this compound as a precursor?
Methodological Answer: Yield discrepancies (e.g., 74% vs. 86% in aldehyde synthesis) arise from variations in reaction conditions. Systematic optimization involves:
- Temperature control : Lower temperatures (-78°C) minimize side reactions during lithiation .
- Purification : Column chromatography with ethyl acetate/hexane gradients improves recovery .
- Catalyst screening : Copper-mediated Ullmann couplings may enhance efficiency in diaryl ether syntheses .
Q. How does this compound contribute to organic phosphorescent materials?
Methodological Answer: The compound serves as a precursor for carbazole-based derivatives (e.g., PDBCz) with ultralong phosphorescence. Its rigid aromatic core facilitates - stacking and intermolecular electronic interactions, enhancing triplet-state lifetimes. Synthesis involves coupling with 9H-carbazole under alkaline conditions, followed by photophysical characterization (e.g., time-resolved fluorescence spectroscopy) .
Properties
IUPAC Name |
1,4-dibromo-2,5-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVMLJCMUBZVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186365 | |
Record name | 1,4-Dibromo-2,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327-51-5 | |
Record name | 1,4-Dibromo-2,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dibromo-2,5-difluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dibromo-2,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromo-2,5-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIBROMO-2,5-DIFLUOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAY7VM7HFU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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